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molecular formula C10H12N2SSi B8430147 2-Methyl-5-trimethylsilanylethynyl-thiazole-4-carbonitrile

2-Methyl-5-trimethylsilanylethynyl-thiazole-4-carbonitrile

Cat. No. B8430147
M. Wt: 220.37 g/mol
InChI Key: YUTCSUZWLSRCSM-UHFFFAOYSA-N
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Patent
US07659401B2

Procedure details

2-Methyl-5-trimethylsilanylethynyl-thiazole-4-carbonitrile (4.56 g, 20.7 mmol) was dissolved in 45 ml methanol and sodium methoxide (5.4N in methanol, 11.5 ml, 62 mmol) was added. The reaction mixture was stirred for 2 hrs at reflux and extracted two times with ethyl acetate and saturated NaHCO3-solution. The organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (4.5 g, >100%) was used without any further purification for the next step.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:9]#[C:10][Si](C)(C)C)=[C:5]([C:7]#[N:8])[N:6]=1.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[CH3:15][O:16][CH:10]([O:19][CH3:18])[CH2:9][C:4]1[S:3][C:2]([CH3:1])=[N:6][C:5]=1[C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
CC=1SC(=C(N1)C#N)C#C[Si](C)(C)C
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
11.5 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate and saturated NaHCO3-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (4.5 g, >100%) was used without any further purification for the next step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(CC1=C(N=C(S1)C)C#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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